Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane
Description
Tert-butyl[(2-fluoropent-4-en-1-yl)oxy]diphenylsilane is a fluorinated organosilicon compound characterized by a tert-butyldiphenylsilyl (TBDPS) ether group linked to a pent-4-en-1-yl chain substituted with a fluorine atom at the C2 position. This compound is primarily utilized in organic synthesis as a protective group for alcohols or as a precursor in catalytic hydroamination and epoxidation reactions. Its synthesis involves multi-step protocols, including Ag₂CO₃-catalyzed alkynylation and Cp₂ZrCl₂-mediated stereoselective transformations, yielding a final product as a colorless oil with moderate efficiency (13% yield) . Key spectroscopic data (¹H/¹³C NMR, IR) confirm its structural integrity, with distinct signals for the fluorinated alkene (δ ~4.8–5.2 ppm in ¹H NMR) and TBDPS groups (δ ~135–137 ppm in ¹³C NMR for aromatic carbons) .
Properties
CAS No. |
645413-03-2 |
|---|---|
Molecular Formula |
C21H27FOSi |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
tert-butyl-(2-fluoropent-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H27FOSi/c1-5-12-18(22)17-23-24(21(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h5-11,13-16,18H,1,12,17H2,2-4H3 |
InChI Key |
IZCONRZDPRXKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CC=C)F |
Origin of Product |
United States |
Biological Activity
Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane is a silane compound with the molecular formula C21H27FOSi and CAS number 2503307-85-3. This compound has garnered interest in various fields, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by relevant data and research findings.
- Molecular Formula : C21H27FOSi
- Molecular Weight : 350.52 g/mol
- CAS Number : 2503307-85-3
This compound exhibits biological activity primarily through its interaction with cellular pathways. The fluorinated alkene moiety suggests potential reactivity that may influence biological systems, including enzyme inhibition and modulation of signaling pathways.
Biological Activity Overview
Research indicates that silane compounds can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some silanes have shown effectiveness against bacteria and fungi, potentially due to their ability to disrupt cellular membranes.
- Anticancer Properties : Certain silane derivatives have been studied for their cytotoxic effects on cancer cells, possibly through apoptosis induction.
- Enzyme Inhibition : Silanes can act as inhibitors for various enzymes, impacting metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of various silane compounds, including derivatives similar to this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in medical and industrial settings.
-
Cytotoxicity Against Cancer Cells :
- Research published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of silane derivatives on human cancer cell lines. This compound was noted for its ability to induce apoptosis in specific cancer types, warranting further investigation into its mechanisms and therapeutic potential.
-
Enzyme Interaction Studies :
- An investigation into the enzyme inhibitory properties of silanes found that compounds with similar structures could inhibit key metabolic enzymes involved in cancer metabolism. This suggests that this compound may also possess similar inhibitory capabilities.
Data Table: Biological Activities of Related Silanes
Scientific Research Applications
Organic Synthesis
Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a protecting group for alcohols and phenols makes it valuable in multi-step synthetic pathways.
Material Science
In material science, this compound is explored for its potential use in creating advanced polymeric materials. The incorporation of silane compounds into polymer matrices can enhance mechanical properties, thermal stability, and chemical resistance.
Pharmaceutical Chemistry
The fluorinated component of the compound provides unique pharmacological properties. Research indicates that fluorinated organic compounds can exhibit improved metabolic stability and bioavailability, making them suitable candidates for drug development.
Surface Modification
This compound can be employed in surface modification techniques. By modifying surfaces with silanes, researchers can enhance hydrophobicity or hydrophilicity, thereby tailoring materials for specific applications in coatings and adhesives.
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound in synthesizing a series of biologically active compounds. The compound was instrumental in protecting functional groups during multi-step reactions, leading to high yields of the final products.
Case Study 2: Material Enhancement
Research conducted on the incorporation of this silane into polymer blends showed significant improvements in tensile strength and thermal resistance. The findings indicated that even small amounts of the silane could dramatically enhance material performance under stress conditions.
Case Study 3: Drug Development
A recent investigation into fluorinated compounds highlighted the advantages of using this compound as a scaffold for developing new pharmaceuticals. The study revealed enhanced activity against certain bacterial strains compared to non-fluorinated analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between tert-butyl[(2-fluoropent-4-en-1-yl)oxy]diphenylsilane and analogous organosilanes:
Reactivity and Stability
- Fluorine vs. Halogens : The C2-fluorine in the target compound enhances electrophilicity compared to chloro (3s) or iodo (545c) analogs, making it more reactive in nucleophilic additions. However, the steric bulk of the TBDPS group stabilizes the molecule against hydrolysis, a trait shared with tert-butyl(oxiran-2-ylmethoxy)diphenylsilane .
- Epoxide vs. Alkene : The epoxide in (R)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane enables ring-opening reactions for chiral centers, whereas the alkene in the fluorinated analog is tailored for hydroamination or epoxidation .
Research Findings and Trends
- Stereochemical Challenges : Fluorination at C2 introduces steric hindrance, necessitating cryogenic conditions (-78°C) for nBuLi-mediated reactions to avoid racemization .
- Comparative Stability : TBDPS-protected compounds exhibit greater thermal stability than their trimethylsilyl (TMS) counterparts, as seen in tert-butyl((6-iodo-3-methylhexyl)oxy)diphenylsilane (15), which retains integrity under radical conditions .
- Emerging Halogenation Methods : Recent advances in B(C₆F₅)₃ catalysis () and AgBr-mediated iodination () highlight trends toward milder, more selective halogenation protocols .
Preparation Methods
Synthesis of Precursor Compounds
-
- The initial step often involves the synthesis of 2-fluoropent-4-en-1-yl alcohol through fluorination reactions. This can be achieved using various fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents under controlled conditions to ensure high yields and selectivity.
-
- The diphenylsilane component can be synthesized from commercially available silanes or through the reaction of phenyl groups with silicon sources, typically using chlorosilanes or silanols.
Coupling Reaction
-
- The next step involves the coupling of the synthesized 2-fluoropent-4-en-1-yl alcohol with diphenylsilane. This is typically performed using acid-catalyzed etherification or via nucleophilic substitution reactions where the alcohol acts as a nucleophile attacking the silicon center of diphenylsilane.
-
- During these reactions, protective groups may be employed to prevent unwanted side reactions, particularly if sensitive functional groups are present in the starting materials.
Reaction Conditions
The synthesis requires careful control of reaction conditions to optimize yields and minimize by-products:
Temperature Control : Reactions are often performed at elevated temperatures (e.g., 50–100 °C) depending on the reactivity of the substrates.
Inert Atmosphere : The use of inert atmospheres (nitrogen or argon) is common to prevent oxidation or hydrolysis during sensitive steps.
Analytical Techniques
To monitor reaction progress and characterize products, several analytical techniques are employed:
Gas Chromatography (GC) : Used for monitoring volatile components and analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC) : Useful for purifying products and assessing their purity levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the structure of synthesized compounds.
Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of 2-fluoropent-4-en-1-yl alcohol | Fluorinating agents (e.g., N-fluorobenzenesulfonimide) |
| 2 | Formation of diphenylsilane | Chlorosilanes or silanols |
| 3 | Ether formation via nucleophilic substitution | Acid catalyst, controlled temperature |
| 4 | Purification and characterization | GC, HPLC, NMR, MS |
Q & A
Basic Research Question
- 1H/13C NMR : Assignments focus on the fluorinated alkene (δH ~5.8–6.2 ppm; δC ~110–120 ppm) and tert-butyl/diphenylsilane groups (δC 25–28 ppm for tert-butyl; aromatic protons at δH 7.2–7.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- TLC/Column Chromatography : Rf values in 1:4 ethyl acetate/hexane systems (~0.5) guide purification .
How does the tert-butyl(diphenyl)silane group enhance stability in complex reaction systems?
Basic Research Question
The bulky tert-butyl and diphenyl groups sterically shield the silicon-oxygen bond, preventing nucleophilic attack and hydrolysis. This stability allows the compound to serve as a temporary protecting group for alcohols in multistep syntheses, particularly under basic or mildly acidic conditions . Deprotection requires specialized reagents like tetra-n-butylammonium fluoride (TBAF) .
What strategies resolve contradictions in stereochemical outcomes during fluorinated alkene functionalization?
Advanced Research Question
Contradictions arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Optimization involves:
- Catalyst Screening : Pd(0) or Rh(dppp)2Cl catalysts improve regioselectivity in allylic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., diglyme) favor ionic pathways, while nonpolar solvents promote radical intermediates .
- Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., Shi epoxidation catalysts) controls stereochemistry .
How can computational modeling predict regioselectivity in fluorinated alkene reactions involving this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient fluorinated alkene carbons susceptible to nucleophilic attack .
- Steric Maps : Analyze spatial hindrance from the silane group to guide catalyst positioning .
What analytical techniques identify and quantify byproducts from incomplete silylation or hydrolysis?
Advanced Research Question
- LC-MS : Detects low-abundance byproducts (e.g., desilylated alcohols or silanol derivatives) .
- 19F NMR : Monitors fluorine-containing degradation products (δF -120 to -180 ppm) .
- Kinetic Studies : Time-resolved NMR tracks hydrolysis rates under varying pH conditions .
How does the compound behave in photochemical or electrochemical applications?
Advanced Research Question
The fluorinated alkene participates in [2+2] cycloadditions under UV light (λ = 254 nm), forming strained cyclobutane derivatives. Electrochemical reduction at -1.5 V (vs. Ag/AgCl) cleaves the silicon-oxygen bond, enabling redox-switchable protection .
What are the limitations of this compound in high-temperature reactions?
Advanced Research Question
Above 100°C, the silane group undergoes β-hydride elimination, forming diphenylsilane and a ketone byproduct. Thermogravimetric Analysis (TGA) shows 5% mass loss at 120°C, necessitating low-temperature protocols (<80°C) for prolonged stability .
How does this compound compare to alternative silyl protecting groups (e.g., TBS or TIPS) in fluorinated systems?
Advanced Research Question
- Stability : tert-Butyl(diphenyl)silane offers superior acid resistance compared to TBS (tert-butyldimethylsilane) but lower thermal stability than TIPS (triisopropylsilane) .
- Steric Demand : The diphenyl group provides greater steric protection than TBS, reducing side reactions in crowded environments .
What protocols mitigate silicon-mediated side reactions in cross-coupling reactions?
Advanced Research Question
- Preactivation : Treating the compound with catalytic AgNO3 removes trace silanol contaminants that poison Pd catalysts .
- Ligand Design : Bulky ligands (e.g., XPhos) prevent undesired Si-C bond cleavage in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
